Lurasidone is a benzisothiazole derivative classified as an atypical antipsychotic agent. [] In scientific research, Lurasidone serves as a valuable tool for investigating the complexities of neurotransmission, particularly within the serotonergic and dopaminergic systems. [] Its unique receptor binding profile makes it a subject of interest for exploring novel therapeutic targets for various mental health conditions. []
The synthesis of Lurasidone involves several critical steps and intermediates. A notable method includes the reaction of (1R,2R)-cyclohexane-1,2-diyldimethanol with mesyl chloride in the presence of a tertiary amine such as triethylamine. This reaction is typically conducted in organic solvents like dichloromethane or acetonitrile. The process yields an intermediate that undergoes further transformations to produce Lurasidone .
An alternative method involves the reduction of nitro intermediates to amino compounds followed by reaction with anhydrides to yield Lurasidone. The process can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice . The synthesis also emphasizes the resolution of racemic mixtures to isolate the active enantiomer using chiral acids like L-tartaric acid .
Lurasidone's molecular structure features a complex arrangement that includes a hexahydroisoindole core linked to a piperazine moiety and a benzo[d]isothiazole group. It possesses multiple chiral centers, contributing to its stereochemical complexity. The compound has a molecular formula of C_22H_24N_4O_2S and a molecular weight of approximately 396.52 g/mol .
The structural analysis reveals that Lurasidone's design allows for effective binding at dopamine and serotonin receptors, which is crucial for its antipsychotic action. The presence of various functional groups enhances its pharmacological properties while also influencing solubility and stability .
Lurasidone participates in several chemical reactions during its synthesis and degradation processes. Key reactions include:
Degradation studies indicate that Lurasidone is susceptible to alkaline hydrolysis, leading to the breakdown of its isoindole ring under basic conditions. Oxidative degradation also occurs but requires more extreme conditions .
Lurasidone's mechanism of action primarily involves antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps balance dopaminergic activity in the mesolimbic pathway while mitigating the risk of extrapyramidal symptoms associated with traditional antipsychotics .
Pharmacological studies have shown that Lurasidone also interacts with other receptors such as 5-HT1A (as an agonist) and alpha-1 adrenergic receptors, which may contribute to its therapeutic effects and side effect profile . The binding affinity data reveal that Lurasidone has a Ki value in the low nanomolar range for these receptors, indicating potent activity.
Lurasidone is primarily used in clinical settings for:
Research continues into improving formulations of Lurasidone to enhance solubility and stability through novel delivery systems such as inclusion complexes with cyclodextrins . Ongoing studies aim to explore additional therapeutic applications based on its receptor binding profile.
CAS No.: 68236-12-4
CAS No.: 63953-75-3
CAS No.:
CAS No.: 170900-13-7
CAS No.: 45804-94-2
CAS No.: